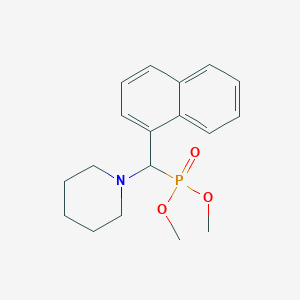
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester is a chemical compound with the molecular formula C18H24NO3P It is known for its unique structure, which includes a naphthalene ring, a piperidine ring, and a phosphonic acid ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester typically involves the reaction of 1-naphthalenyl-1-piperidinylmethanol with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and distillation columns, is crucial to ensure efficient synthesis and purification. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, diethyl ester
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dipropyl ester
- Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dibutyl ester
Uniqueness
Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester stands out due to its specific ester group, which influences its reactivity and interactions. The dimethyl ester group provides unique properties compared to other similar compounds with different ester groups, making it valuable in specific applications.
Propriétés
Numéro CAS |
650634-06-3 |
|---|---|
Formule moléculaire |
C18H24NO3P |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
1-[dimethoxyphosphoryl(naphthalen-1-yl)methyl]piperidine |
InChI |
InChI=1S/C18H24NO3P/c1-21-23(20,22-2)18(19-13-6-3-7-14-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,18H,3,6-7,13-14H2,1-2H3 |
Clé InChI |
KRTJPTQAAOLFDM-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=CC2=CC=CC=C21)N3CCCCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
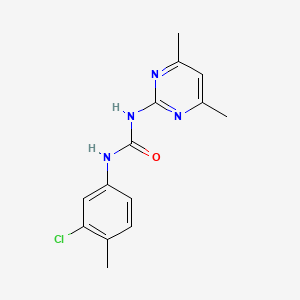

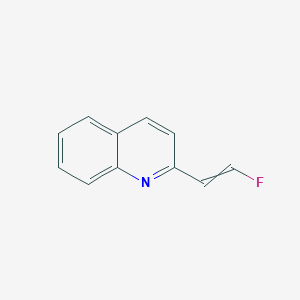
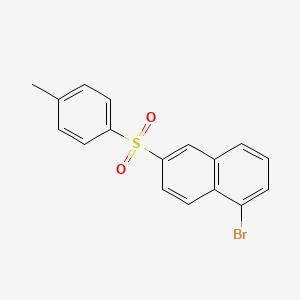
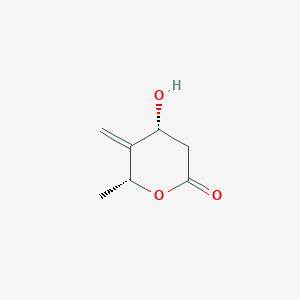
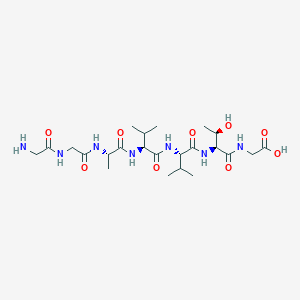
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)

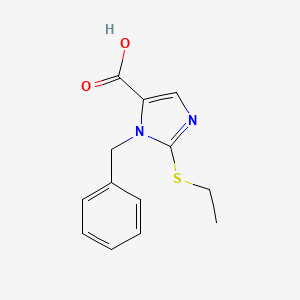
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
